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Compound of Interest

Compound Name: Lactose-monohydrat

Cat. No.: B13396421

Get Quote

Technical Support Center: Spray Drying Lactose
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals working with

spray drying lactose.

Troubleshooting Guide
This guide addresses common challenges encountered during the spray drying of lactose and

provides systematic solutions.

Problem 1: Low Product Yield and Excessive Wall Deposition (Stickiness)

Symptoms:

A significant amount of powder adheres to the walls of the drying chamber and cyclone.

The collected product quantity is significantly lower than the theoretical yield.

Possible Causes & Solutions:
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Check Availability & Pricing
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Cause Solution

High Amorphous Content and Low Glass

Transition Temperature (Tg)

Amorphous lactose is hygroscopic and becomes

sticky at temperatures above its glass transition

temperature.[1][2][3] The outlet air temperature

in a spray dryer is often high enough to cause

this.[4]

1. Optimize Inlet Temperature: Higher inlet

temperatures can sometimes increase the

crystallinity of lactose, reducing stickiness.[5][6]

However, excessively high temperatures can

lead to browning (Maillard reaction).[3][7] A

balance must be found.

2. Control Outlet Temperature: Ensure the outlet

temperature is below the glass transition

temperature of your powder to minimize

stickiness.[8]

3. Increase Feed Concentration: Higher

feedstock concentrations (e.g., 50% w/v) have

been shown to decrease powder adhesion.[9]

4. Use Carrier Agents: Incorporate high

molecular weight excipients like maltodextrin,

gum arabic, or whey protein isolate (WPI) into

your feed solution.[4] These agents increase the

overall glass transition temperature of the

powder. For example, adding just 0.5% WPI

increased the yield of spray-dried lactose from

20% to 60% under high-humidity conditions.[10]

[11]

5. Equipment and Process Modifications:

Employing a spray dryer with a chamber wall

scraper can help remove deposited particles.

[12] Using low humidity and low-temperature

drying air can also mitigate stickiness, though

this may require a taller drying chamber.[12]
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Improper Atomization

An inconsistent spray pattern can cause

droplets to hit the chamber walls before they are

sufficiently dry.[13][14]

1. Check Nozzle/Atomizer: Ensure the nozzle is

not worn and is operating at the correct

pressure and speed.[13] Regular cleaning is

essential to prevent blockages.[13]

2. Adjust Feed Rate: A high feed rate may not

allow enough time for droplets to dry. Try

reducing the feed rate.[13]

Problem 2: Difficulty Controlling Lactose Crystallinity

Symptoms:

The final product is either too amorphous or too crystalline for the intended application.

Amorphous lactose offers good compressibility but is unstable, while crystalline lactose is

more stable but may have poor flowability.[15]

Possible Causes & Solutions:
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Cause Solution

Inappropriate Drying Temperature
The drying temperature is a major factor

influencing the degree of crystallization.[5]

1. Adjust Inlet Temperature: Higher inlet air

temperatures (e.g., 134°C to 210°C) generally

lead to a higher degree of crystallinity in spray-

dried lactose.[5] This is because a higher

temperature provides a greater driving force for

solid-state crystallization.[5][6]

2. Control Residence Time: Longer residence

times in the drying chamber can promote

crystallization. Counter-current spray drying may

be beneficial for achieving more crystalline

particles.[16]

Feed Solution Properties

The composition and preparation of the feed

solution can impact the final solid state of the

lactose.

1. Pre-crystallization: To produce a more

crystalline product, you can suspend crystalline

α-lactose monohydrate in a saturated lactose

solution before spray drying. The ratio of

crystalline to dissolved lactose in the slurry will

determine the final ratio in the powder.[17]

2. Addition of Co-excipients: The presence of

other substances, like PEG, can influence the

crystallization kinetics of lactose.[5] Co-spraying

with other carriers like mannitol can also be

used to modify the solid-state properties.[18]

Post-Drying Storage Conditions

Amorphous lactose is metastable and can

crystallize over time, especially in the presence

of moisture.[15][16]

1. Control Humidity: Store amorphous or

partially amorphous spray-dried lactose in a low-
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humidity environment (e.g., below 30% RH) to

prevent moisture-induced crystallization.[19]

Frequently Asked Questions (FAQs)
Q1: What are the main challenges when spray drying lactose?

A1: The primary challenges in spray drying lactose are:

Stickiness and Low Yield: Due to the formation of amorphous lactose, which has a low glass

transition temperature, the powder can become sticky and adhere to the dryer walls, leading

to significant product loss.[1][2][3]

Controlling Crystallinity: Achieving a desired and consistent level of crystallinity in the final

product can be difficult. The process can yield fully amorphous, partially crystalline, or fully

crystalline lactose depending on the operating conditions.[5][15]

Poor Flowability: The resulting powder may have poor flow characteristics, which is a critical

parameter for downstream processes like tableting and capsule filling.[9]

Q2: How can I increase the yield of my spray-dried lactose?

A2: To increase the yield, you need to minimize stickiness. Key strategies include:

Using Carrier Agents: Adding a small amount of whey protein isolate (e.g., 0.5% w/w) can

dramatically increase the yield.[10][11] Maltodextrins and gum arabic are also effective.

Optimizing Inlet Temperature: A higher inlet temperature can promote crystallization, which

reduces stickiness.[5]

Increasing Feed Concentration: More concentrated feed solutions tend to result in less

adhesive powders.[9]

Controlling Humidity: Operating under high-humidity and high-temperature conditions has

been shown to enhance crystallization and improve yield when used with a drying aid like

WPI.[10][11]
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Q3: What is the effect of inlet temperature on the properties of spray-dried lactose?

A3: The inlet temperature is a critical parameter that significantly influences the final product's

properties:

Crystallinity: Higher inlet temperatures generally result in a higher degree of crystallinity.[5]

For example, increasing the inlet temperature from 134°C to 210°C can increase the

crystallinity from ~55% to ~76%.[5]

Moisture Content: Higher inlet temperatures usually lead to lower residual moisture content

in the powder.[20]

Particle Morphology: High inlet temperatures can sometimes lead to the formation of more

irregular particles and agglomerates.[21]

Yield: A higher inlet temperature, especially when combined with a smaller droplet size, can

lead to a higher product yield.[7]

Q4: How can I control the particle size of my spray-dried lactose?

A4: Particle size in spray drying is primarily controlled by:

Atomization: The atomizer speed and pressure are key factors. Higher atomization energy

(higher speed or pressure) generally produces smaller droplets and, consequently, smaller

final particles.[13]

Feed Properties: The viscosity and solids concentration of the feed solution affect

atomization. Higher viscosity can lead to larger droplets.[13]

Feed Rate: Adjusting the feed rate can also influence particle size.[21]

Q5: What analytical techniques are used to characterize spray-dried lactose?

A5: A variety of techniques are used to characterize the physical and chemical properties of

spray-dried lactose:

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg)

of the amorphous content and to quantify the degree of crystallinity.[15][22]
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X-Ray Powder Diffraction (XRPD): To identify the crystalline form (e.g., α-lactose

monohydrate, β-lactose) and to quantify the amorphous content.[22][23]

Thermogravimetric Analysis (TGA): To measure the moisture content, distinguishing between

surface water and bound crystal water.[15]

Scanning Electron Microscopy (SEM): To visualize the particle size, shape, and surface

morphology.[19]

Laser Diffraction: For quantitative measurement of the particle size distribution.[23]

Isothermal Microcalorimetry and Moisture Sorption Analysis: To study the stability and

crystallization kinetics of amorphous lactose.[22][24]

Quantitative Data Summary
Table 1: Effect of Inlet Temperature on Lactose Crystallinity

Inlet Temperature (°C) Approximate Degree of Crystallinity (%)

134 ~55

210 ~76

Source: Based on data from a study using a Buchi-290 laboratory-scale dryer.[5]

Table 2: Influence of Feedstock Concentration on Spray-Dried Lactose Properties

Feedstock
Concentration (%
w/v)

Mean Charge
(nC/g) (Cyclone)

Surface Area (m²/g) Pore Diameter (µm)

10 -54.9 1.06 198.7

50 -4.1 0.56 83.5

Source: These results show that increasing feedstock concentration reduces electrostatic

charge and adhesion.[9]
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Table 3: Impact of Whey Protein Isolate (WPI) on Product Yield

WPI Concentration (solid
basis)

Drying Conditions Product Yield (%)

0% High-humidity 20

0.5% High-humidity 60

Source: Experiments conducted in a Buchi B-290 spray dryer.[10][11]

Experimental Protocols
Protocol 1: Characterization of Crystallinity by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and quantify the

amorphous/crystalline content of spray-dried lactose.

Apparatus: A differential scanning calorimeter (e.g., METTLER TOLEDO DSC).[23]

Procedure: a. Accurately weigh approximately 5 mg of the spray-dried lactose sample into an

aluminum DSC pan.[23] b. Seal the pan hermetically. c. Place the sample pan and an empty

reference pan into the DSC cell. d. Heat the sample under a dry nitrogen purge from a

starting temperature (e.g., 25°C) to a final temperature (e.g., 250°C) at a constant heating

rate (e.g., 10°C/min).[23]

Data Analysis: a. The DSC thermogram will show endothermic and exothermic events. b. A

step change in the baseline indicates the glass transition (Tg) of the amorphous fraction. c. A

peak around 146°C corresponds to the dehydration of α-lactose monohydrate.[15] d. A sharp

endothermic peak around 216°C indicates the melting of crystalline lactose.[15] e. The

enthalpy of dehydration or melting can be used to quantify the crystalline content by

comparing it to a 100% crystalline standard.[15]

Protocol 2: Particle Size Distribution Analysis by Laser Diffraction

Objective: To measure the particle size distribution of the spray-dried lactose powder.

Apparatus: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer 2000).[23]
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Procedure (Dry Method): a. Ensure the sample feeder tray is clean and dry. b. Transfer

approximately 1 g of the powder sample to the feeder tray.[23] c. Set the analysis

parameters: i. Vibration feed rate: e.g., 50%[23] ii. Dispersive air pressure: e.g., 2 bar[23] d.

Initiate the measurement. The instrument will disperse the powder in a stream of air and

pass it through a laser beam to measure the diffraction pattern, from which the particle size

distribution is calculated. e. Perform at least two measurements for each sample to ensure

reproducibility.[23]

Data Analysis: a. The software will generate a particle size distribution curve and provide key

parameters such as the median particle size (D50) and the span of the distribution.

Visualizations
Caption: Troubleshooting workflow for low yield and stickiness.

Caption: Factors influencing lactose crystallinity during spray drying.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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